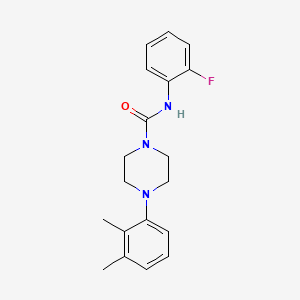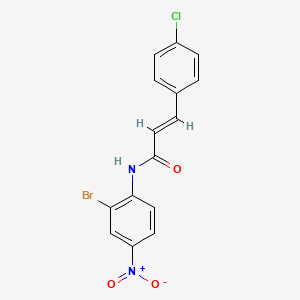
4-(1-benzofuran-2-ylmethyl)-N-(cyclohexylmethyl)-2-morpholinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-benzofuran-2-ylmethyl)-N-(cyclohexylmethyl)-2-morpholinecarboxamide, also known as JNJ-31020028, is a small molecule inhibitor that targets the TRPV1 ion channel. TRPV1 is a member of the transient receptor potential (TRP) family of ion channels and is involved in the perception of pain and inflammation. JNJ-31020028 has shown promise as a potential therapeutic agent for the treatment of chronic pain and inflammatory diseases.
Mecanismo De Acción
4-(1-benzofuran-2-ylmethyl)-N-(cyclohexylmethyl)-2-morpholinecarboxamide works by blocking the TRPV1 ion channel, which is involved in the perception of pain and inflammation. TRPV1 is activated by various stimuli, including heat, acid, and capsaicin, and is expressed in sensory neurons. By blocking the TRPV1 channel, 4-(1-benzofuran-2-ylmethyl)-N-(cyclohexylmethyl)-2-morpholinecarboxamide is able to reduce the perception of pain and inflammation.
Biochemical and Physiological Effects
4-(1-benzofuran-2-ylmethyl)-N-(cyclohexylmethyl)-2-morpholinecarboxamide has been shown to have several biochemical and physiological effects. In addition to blocking the TRPV1 channel, 4-(1-benzofuran-2-ylmethyl)-N-(cyclohexylmethyl)-2-morpholinecarboxamide has been shown to reduce the release of pro-inflammatory cytokines and chemokines in preclinical models. 4-(1-benzofuran-2-ylmethyl)-N-(cyclohexylmethyl)-2-morpholinecarboxamide has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-(1-benzofuran-2-ylmethyl)-N-(cyclohexylmethyl)-2-morpholinecarboxamide is its specificity for the TRPV1 channel, which reduces the risk of off-target effects. However, one limitation of 4-(1-benzofuran-2-ylmethyl)-N-(cyclohexylmethyl)-2-morpholinecarboxamide is its relatively low potency, which may limit its efficacy in certain preclinical models.
Direcciones Futuras
There are several future directions for the development of 4-(1-benzofuran-2-ylmethyl)-N-(cyclohexylmethyl)-2-morpholinecarboxamide as a therapeutic agent. One direction is the optimization of the synthesis method to improve the potency and pharmacokinetic properties of 4-(1-benzofuran-2-ylmethyl)-N-(cyclohexylmethyl)-2-morpholinecarboxamide. Another direction is the development of novel formulations for 4-(1-benzofuran-2-ylmethyl)-N-(cyclohexylmethyl)-2-morpholinecarboxamide to improve its delivery and bioavailability. Additionally, further preclinical studies are needed to evaluate the safety and efficacy of 4-(1-benzofuran-2-ylmethyl)-N-(cyclohexylmethyl)-2-morpholinecarboxamide in various disease models.
Métodos De Síntesis
4-(1-benzofuran-2-ylmethyl)-N-(cyclohexylmethyl)-2-morpholinecarboxamide was first synthesized by scientists at Janssen Research and Development, a subsidiary of Johnson & Johnson. The synthesis method involves several steps, including the coupling of 2-morpholinecarboxylic acid with benzofuran-2-carbaldehyde, followed by the addition of cyclohexylmethylamine and the final step of protecting the amine group with a Boc group.
Aplicaciones Científicas De Investigación
4-(1-benzofuran-2-ylmethyl)-N-(cyclohexylmethyl)-2-morpholinecarboxamide has been extensively studied in preclinical models of chronic pain and inflammation. In a rat model of chronic neuropathic pain, 4-(1-benzofuran-2-ylmethyl)-N-(cyclohexylmethyl)-2-morpholinecarboxamide was able to significantly reduce pain behavior without affecting motor function. In a mouse model of acute inflammatory pain, 4-(1-benzofuran-2-ylmethyl)-N-(cyclohexylmethyl)-2-morpholinecarboxamide was able to reduce pain behavior and inflammation. These results suggest that 4-(1-benzofuran-2-ylmethyl)-N-(cyclohexylmethyl)-2-morpholinecarboxamide may have potential as a therapeutic agent for the treatment of chronic pain and inflammatory diseases.
Propiedades
IUPAC Name |
4-(1-benzofuran-2-ylmethyl)-N-(cyclohexylmethyl)morpholine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3/c24-21(22-13-16-6-2-1-3-7-16)20-15-23(10-11-25-20)14-18-12-17-8-4-5-9-19(17)26-18/h4-5,8-9,12,16,20H,1-3,6-7,10-11,13-15H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVJCLJDBPTXODJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC(=O)C2CN(CCO2)CC3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-acetyl-4-{[2-(2,4-dimethoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazine](/img/structure/B5314559.png)
![5-cyano-2-methyl-N-({2-[(6-methylpyridin-3-yl)oxy]pyridin-3-yl}methyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B5314574.png)

![[4-(2-phenylethyl)-1-thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl]methanol](/img/structure/B5314583.png)
![3-acetyl-5-[4-(allyloxy)-3-bromo-5-ethoxybenzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B5314591.png)
![ethyl 4-[(1,2-diphenylethyl)amino]-1-piperidinecarboxylate](/img/structure/B5314606.png)

![N-[(5-{[2-(cyclopentylamino)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-3-methylbenzamide](/img/structure/B5314622.png)
![N-[1-(2,4-dimethylphenyl)ethyl]-2,3-dimethoxybenzamide](/img/structure/B5314627.png)
![N-{5-[(allylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5314650.png)

![N-[1-(2,4-dimethylphenyl)ethyl]-3-fluorobenzamide](/img/structure/B5314667.png)
![N,N-diethyl-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5314669.png)
